molecular formula C20H21FN2O3 B2787702 2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-methyl-6,7-dihydrobenzofuran-4(5H)-one CAS No. 879914-47-3

2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-methyl-6,7-dihydrobenzofuran-4(5H)-one

Cat. No.: B2787702
CAS No.: 879914-47-3
M. Wt: 356.397
InChI Key: COYLWNSGEJHZIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-methyl-6,7-dihydrobenzofuran-4(5H)-one is a synthetic organic compound characterized by a benzofuran-4(5H)-one core substituted with a 3-methyl group and a 4-(2-fluorophenyl)piperazine-1-carbonyl moiety. The benzofuranone scaffold is known for its pharmacological relevance, particularly in central nervous system (CNS) targeting, while the piperazine group enhances bioavailability and receptor-binding affinity .

Properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3/c1-13-18-16(24)7-4-8-17(18)26-19(13)20(25)23-11-9-22(10-12-23)15-6-3-2-5-14(15)21/h2-3,5-6H,4,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYLWNSGEJHZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C(=O)CCC2)C(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-methyl-6,7-dihydrobenzofuran-4(5H)-one , also known by its ChemDiv ID E213-0641, is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H23FN4O2S
  • IUPAC Name : 5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-4-methyl-6-thia-18-diazatricyclo[7.4.0.0^{37}]trideca-3(7)48-trien-2-one
  • SMILES Notation : Cc1c(C(N(CC2)CCN2c(cccc2)c2F)=O)sc(N=C2N3CCCC2)c1C3=O

This compound features a piperazine moiety, which is significant in various pharmacological contexts.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and enzymes involved in neurodegenerative processes. Specifically, it has been evaluated for its inhibitory effects on monoamine oxidase (MAO), an enzyme that degrades neurotransmitters such as serotonin and dopamine.

Monoamine Oxidase Inhibition

Research indicates that derivatives containing the piperazine structure exhibit potent inhibition of MAO-A and MAO-B:

  • Selectivity : Compounds similar to this compound have shown selectivity for MAO-B over MAO-A.
  • Potency : For example, one derivative demonstrated an IC50 value of 0.013 µM against MAO-B, indicating strong inhibitory potential .

Antidepressant and Neuroprotective Effects

Studies have highlighted the potential of this compound in treating depression and neurodegenerative diseases:

  • Animal Models : In rodent models, compounds with similar structures have shown antidepressant-like effects through increased levels of serotonin and norepinephrine in the brain.
  • Neuroprotection : The inhibition of MAO-B is associated with neuroprotective effects, making it a candidate for conditions like Alzheimer’s disease .

Cytotoxicity Studies

Cytotoxicity assays using fibroblast cell lines (L929) revealed that certain derivatives exhibited low toxicity at therapeutic concentrations:

  • IC50 Values : The most promising derivatives had IC50 values indicating minimal cytotoxic effects at concentrations below those needed for effective MAO inhibition .

Case Study 1: Neurodegenerative Disorders

A study evaluated the efficacy of a related compound in a mouse model of Alzheimer's disease. The results indicated significant improvements in cognitive function and reduced amyloid plaque formation, suggesting a beneficial role for piperazine derivatives in neurodegeneration management .

Case Study 2: Depression Treatment

Another clinical trial assessed the antidepressant effects of a piperazine-based compound similar to the one . Patients reported significant reductions in depressive symptoms compared to placebo groups, supporting the hypothesis that MAO inhibition can alleviate mood disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with other dihydrobenzofuran-4(5H)-one derivatives. Below is a detailed comparison with key analogs, focusing on substitutions, physicochemical properties, and observed bioactivities.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Observed Properties/Applications Reference
2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-methyl-6,7-dihydrobenzofuran-4(5H)-one Benzofuran-4(5H)-one 3-methyl, 4-(2-fluorophenyl)piperazine Potential CNS activity (hypothesized) N/A
2-(cyclohexylamino)-3-(1H-indol-3-yl)-6,6-dimethyl-6,7-dihydrobenzofuran-4(5H)-one (1i) Benzofuran-4(5H)-one 1H-indol-3-yl, cyclohexylamino, 6,6-dimethyl Aluminum(III) ion sensor (colorimetric)
2-(tert-butylamino)-3-(1H-indol-3-yl)-6,6-dimethyl-6,7-dihydrobenzofuran-4(5H)-one (1j) Benzofuran-4(5H)-one 1H-indol-3-yl, tert-butylamino, 6,6-dimethyl Aluminum(III) ion sensor (luminescence)

Key Observations:

Substituent Impact on Functionality: The indol-3-yl group in compounds 1i and 1j enables coordination with aluminum ions, facilitating their use as sensors .

Spectroscopic Behavior: 1i and 1j exhibit UV absorption shifts (yellow to colorless) upon aluminum ion binding, attributed to electron redistribution in the indole moiety .

Synthetic Accessibility :

  • The piperazine-carbonyl linkage in the target compound likely requires multi-step synthesis, including amide coupling and fluorophenyl incorporation. In contrast, 1i and 1j derive from simpler alkylation and condensation reactions .

Q & A

Q. What are the optimal synthetic pathways for synthesizing this compound, and how can purity and structural fidelity be validated?

  • Methodological Answer : Synthesis typically involves coupling 1-(2-fluorophenyl)piperazine with a substituted benzofuranone core via carbonyl activation (e.g., using carbodiimide coupling agents). Purity validation requires HPLC with UV/Vis detection (≥95% purity threshold) and structural confirmation via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). Cross-referencing with CAS-registered spectral data (e.g., CAS RN 26869-1A in ) ensures accuracy. For fluorinated analogs, 19^{19}F NMR is critical to confirm substitution patterns .

Q. What structural features of this compound influence its physicochemical properties (e.g., solubility, logP)?

  • Methodological Answer : The fluorophenyl-piperazine moiety enhances lipophilicity (logP ~2.5–3.5), while the benzofuranone carbonyl contributes to hydrogen-bonding potential. Computational tools like ACD/Labs or MarvinSketch can predict logP and pKa. Experimentally, shake-flask methods with octanol/water partitioning and UV spectrophotometry quantify solubility. Comparative studies with analogs (e.g., 3-fluorophenyl vs. 4-fluorophenyl substitutions) reveal steric and electronic effects on solubility .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activities of fluorophenyl-piperazine derivatives?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, incubation times). A standardized protocol should include:
  • Dose-response curves across multiple models (e.g., primary cells vs. immortalized lines).
  • Orthogonal assays (e.g., functional cAMP assays for GPCR activity vs. binding affinity studies).
  • Meta-analysis of existing data to identify confounding variables (e.g., solvent effects, batch-to-batch compound variability). emphasizes leveraging prior methodological gaps to refine experimental conditions .

Q. What experimental frameworks are suitable for studying the environmental fate and ecotoxicological impact of this compound?

  • Methodological Answer : Follow the INCHEMBIOL project design ( ):
  • Phase 1 : Determine abiotic properties (hydrolysis rate, photodegradation) using OECD 111 guidelines.
  • Phase 2 : Assess bioaccumulation in model organisms (e.g., Daphnia magna) via LC-MS/MS.
  • Phase 3 : Long-term ecosystem monitoring to evaluate trophic transfer. Split-plot designs (as in ) can isolate variables like pH or temperature effects on degradation pathways .

Q. How can computational modeling elucidate structure-activity relationships (SAR) for this compound’s pharmacological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like 5-HT1A_{1A} receptors (common for piperazine derivatives).
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER).
  • QSAR models : Train on fluorophenyl derivatives (e.g., PubChem CID 91663039 in ) to correlate substituent positions with activity. Cross-validate with experimental IC50_{50} data .

Q. What strategies validate the metabolic stability and cytochrome P450 interactions of this compound in vitro?

  • Methodological Answer :
  • Microsomal assays : Incubate with human liver microsomes (HLM) + NADPH, quantify parent compound depletion via LC-HRMS.
  • CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) in multiwell plates.
  • Reactive metabolite detection : Trapping studies with glutathione (GSH) or potassium cyanide (KCN) to identify covalent adducts .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer :
  • Reproduce conditions : Strictly follow documented protocols (e.g., solvent purity, inert atmosphere).
  • In situ monitoring : Use FTIR or ReactIR to track reaction progress and identify intermediates.
  • Yield optimization : Apply design of experiments (DoE) to variables like temperature, catalyst loading, and stoichiometry. ’s quadripolar model emphasizes theoretical and technical pole alignment to minimize bias .

Theoretical and Conceptual Frameworks

Q. What conceptual frameworks guide mechanistic studies of this compound’s neuropharmacological effects?

  • Methodological Answer : Link to receptor theory (e.g., allosteric modulation vs. orthosteric binding) and systems biology models (e.g., network pharmacology). stresses integrating molecular dynamics with in vivo behavioral assays (e.g., forced swim test for antidepressant activity) to reconcile mechanism and phenotype .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.